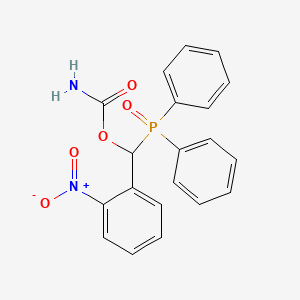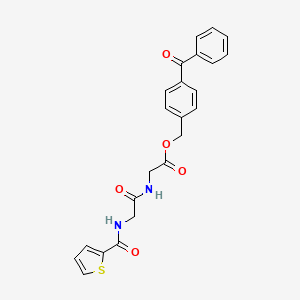
2-hydroxy-N-(2-phenoxyethyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DPHPA is a white crystalline powder that was first synthesized in the 1950s as an analgesic and anti-inflammatory drug. However, due to its limited efficacy and potential side effects, it was not widely used in clinical practice. In recent years, DPHPA has gained attention as a potential research tool due to its unique chemical structure and properties.
作用机制
The exact mechanism of action of DPHPA is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. It has been suggested that DPHPA may interact with specific receptors or enzymes involved in these processes, leading to the observed effects.
Biochemical and physiological effects:
DPHPA has been shown to exhibit various biochemical and physiological effects, including:
1. Induction of apoptosis: DPHPA has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the programmed cell death pathway.
2. Inhibition of angiogenesis: DPHPA has been shown to inhibit the formation of new blood vessels, which is a key process involved in tumor growth and metastasis.
3. Protection against oxidative stress: DPHPA has been shown to protect cells from oxidative stress, which is a common cause of cellular damage and aging.
实验室实验的优点和局限性
DPHPA has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Unique chemical structure: DPHPA has a unique chemical structure that may allow for the development of novel drugs or research tools.
2. Versatile properties: DPHPA has been shown to exhibit various biological activities, making it a potentially useful tool for studying a wide range of cellular processes.
Some of the limitations include:
1. Limited availability: DPHPA is not widely available and may be difficult to obtain for some researchers.
2. Potential toxicity: DPHPA has been shown to exhibit some toxic effects in animal models, which may limit its use in certain experiments.
未来方向
There are several potential directions for future research on DPHPA, including:
1. Development of novel drugs: DPHPA may serve as a starting point for the development of novel drugs with improved efficacy and safety profiles.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of DPHPA and its effects on specific cellular processes.
3. Preclinical studies: More preclinical studies are needed to evaluate the potential therapeutic applications of DPHPA in various diseases.
In conclusion, DPHPA is a chemical compound that has gained attention as a potential research tool due to its unique chemical structure and properties. It has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. While DPHPA has several advantages for use in lab experiments, it also has some limitations that should be considered. Future research on DPHPA may lead to the development of novel drugs or the elucidation of new cellular processes.
合成方法
DPHPA can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with phenyl magnesium bromide, followed by the reaction of the resulting intermediate with 2-phenoxyethanol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
DPHPA has been studied for its potential use in various scientific research applications, including:
1. Cancer research: DPHPA has been shown to exhibit anti-tumor activity in various types of cancer cells, including breast, prostate, and lung cancer cells. It has been suggested that DPHPA may inhibit tumor growth by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
2. Neuroprotection: DPHPA has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been suggested that DPHPA may protect neurons from oxidative stress and inflammation, which are known to contribute to the development and progression of these diseases.
3. Anti-inflammatory activity: DPHPA has been shown to exhibit anti-inflammatory activity in various animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema. It has been suggested that DPHPA may inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
属性
IUPAC Name |
2-hydroxy-N-(2-phenoxyethyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-21(23-16-17-26-20-14-8-3-9-15-20)22(25,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,25H,16-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOQLQDGGPONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-phenoxyethyl)-2,2-diphenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)

![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)

![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)


![methyl 2-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5120855.png)